REACTION_CXSMILES
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[Cl:1][C:2]1[CH:3]=[C:4]([C:9]2([CH2:28][CH2:29]CS([O-])(=O)=O)[CH2:13][CH2:12][N:11]([C:14](=[O:27])[C:15]3[CH:20]=[C:19]([O:21][CH3:22])[C:18]([O:23][CH3:24])=[C:17]([O:25][CH3:26])[CH:16]=3)[CH2:10]2)[CH:5]=[CH:6][C:7]=1[Cl:8].Cl.[C:36]1([C:42]2([C:48]([NH2:50])=[O:49])[CH2:47][CH2:46][NH:45][CH2:44][CH2:43]2)[CH:41]=[CH:40][CH:39]=[CH:38][CH:37]=1.C(=O)([O-])[O-].[K+].[K+]>C1COCC1>[Cl:1][C:2]1[CH:3]=[C:4]([C:9]2([CH2:28][CH2:29][N:45]3[CH2:44][CH2:43][C:42]([C:36]4[CH:37]=[CH:38][CH:39]=[CH:40][CH:41]=4)([C:48]([NH2:50])=[O:49])[CH2:47][CH2:46]3)[CH2:13][CH2:12][N:11]([C:14](=[O:27])[C:15]3[CH:16]=[C:17]([O:25][CH3:26])[C:18]([O:23][CH3:24])=[C:19]([O:21][CH3:22])[CH:20]=3)[CH2:10]2)[CH:5]=[CH:6][C:7]=1[Cl:8] |f:1.2,3.4.5|
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Name
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2-[3-(3,4-Dichloro-phenyl)-1-(3,4,5-trimethoxy-benzoyl)-pyrrolidin-3-yl]-ethyl-methanesulfonate
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Quantity
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7.87 mmol
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Type
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reactant
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Smiles
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ClC=1C=C(C=CC1Cl)C1(CN(CC1)C(C1=CC(=C(C(=C1)OC)OC)OC)=O)CCCS(=O)(=O)[O-]
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Name
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|
Quantity
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2.8 g
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Type
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reactant
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Smiles
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Cl.C1(=CC=CC=C1)C1(CCNCC1)C(=O)N
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Name
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|
Quantity
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3.3 g
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Type
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reactant
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Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
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|
Quantity
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0 (± 1) mol
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Type
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solvent
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Smiles
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C1CCOC1
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was heated
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Type
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TEMPERATURE
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Details
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to reflux for 72 h
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Duration
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72 h
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Type
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CONCENTRATION
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Details
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The mixture was concentrated in in vacuo
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Type
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EXTRACTION
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Details
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The aqueous residue was extracted with dichloromethane
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Type
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EXTRACTION
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Details
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The organic phase was extracted with H2O (50 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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The organic phase was dried over MgSO4
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
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concentrated in uacuo
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Type
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CUSTOM
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Details
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to obtain a residue
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Type
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CUSTOM
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Details
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The residue was purified by chromatography on silica gel (350 g)
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Type
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WASH
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Details
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eluting sequentially with ethyl acetate, 6% methanol in dichloromethane
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Name
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Type
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product
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Smiles
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ClC=1C=C(C=CC1Cl)C1(CN(CC1)C(C1=CC(=C(C(=C1)OC)OC)OC)=O)CCN1CCC(CC1)(C(=O)N)C1=CC=CC=C1
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |